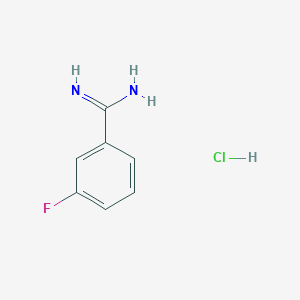

3-Fluorobenzamidine hydrochloride

Beschreibung

Significance of Amidines in Medicinal Chemistry

Amidines, characterized by the functional group R-C(=NH)NH₂, are recognized as a crucial structural motif in medicinal chemistry. nih.gov Their significance stems from their unique chemical properties and ability to interact with biological targets. Amidines are among the most basic uncharged organic functional groups, a property that allows them to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with proteins and DNA. nih.gov This capacity for molecular recognition makes them valuable pharmacophores in the design of therapeutic agents.

The amidine group is a key component in a wide array of agents with diverse pharmacological activities, including antimicrobial, antiviral, and antiparasitic properties. nih.gov Their ability to mimic the side chain of arginine, a key amino acid in many enzyme active sites, allows them to act as effective enzyme inhibitors. This mimicry is a cornerstone of their utility in designing targeted therapies. For instance, substituted amidine derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The versatility of the amidine scaffold, combined with its profound impact on pharmacological activity, ensures its continued prominence in the development of new therapeutic molecules. nih.gov

Role of Fluorination in Modulating Biological Activity and Pharmacological Profiles

The strategic incorporation of fluorine into drug candidates has become a powerful and widely used strategy in medicinal chemistry. tandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological and pharmacological profile. tandfonline.comnews-medical.net

Furthermore, fluorine substitution can modulate key physicochemical properties. Its strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and bioavailability. tandfonline.comresearchgate.net Fluorination can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and potency. nih.govresearchgate.net The strategic placement of fluorine can also induce specific conformational changes in a molecule, optimizing its shape to fit a biological target. researchgate.net

Historical Context of Fluorobenzamidine Derivatives in Bioactive Molecule Discovery

The development of fluorobenzamidine derivatives lies at the intersection of two major trends in 20th and 21st-century medicinal chemistry: the rise of the amidine scaffold as a privileged structure and the strategic application of fluorine to optimize drug properties. While a specific timeline for the first synthesis of 3-Fluorobenzamidine hydrochloride is not prominently documented in broad literature, its emergence can be understood as a logical step in the broader quest for novel enzyme inhibitors and receptor modulators.

The initial interest in benzamidines as therapeutic agents paved the way for the exploration of various substitutions on the benzene (B151609) ring to fine-tune activity and properties. Concurrently, the recognition of fluorine's unique benefits in drug design, a field that gained significant momentum in the latter half of the 20th century, made it an attractive substituent. bohrium.comnih.gov

Researchers began to combine these strategies, leading to the synthesis of fluorinated benzamidine (B55565) derivatives. These compounds were created to serve as valuable intermediates and building blocks for more complex pharmaceuticals. chemimpex.comchemimpex.com For example, compounds like this compound and its isomers became useful tools in the synthesis of potent and selective enzyme inhibitors, particularly for serine proteases, which are implicated in a variety of diseases. chemimpex.com The fluorinated benzene ring offers modified electronic and lipophilic properties, while the amidine group provides the crucial binding interaction with the target enzyme, representing a sophisticated approach to modern drug discovery.

Research Findings on this compound

This compound is a chemical compound valued primarily as a versatile building block in pharmaceutical and biochemical research. Its structure, featuring a fluorine atom at the meta-position of the benzamidine core, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex, biologically active molecules.

Below are tables detailing the physicochemical properties of this compound and its structural isomers, 2-Fluorobenzamidine hydrochloride and 4-Fluorobenzamidine hydrochloride, for comparison.

| Property | Value | Source |

|---|---|---|

| CAS Number | 75207-72-6 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₇H₇FN₂·HCl | chemimpex.com |

| Molecular Weight | 174.6 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 164-172°C | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Compound | CAS Number | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 2-Fluorobenzamidine hydrochloride | 73783-66-1 | 174.60 | chemicalbook.com |

| This compound | 75207-72-6 | 174.60 | chemimpex.com |

| 4-Fluorobenzamidine hydrochloride | 456-14-4 | 174.60 | nih.govsigmaaldrich.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQHILAOJSVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499001 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75207-72-6 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorobenzamidine Hydrochloride and Its Analogs

Advanced Strategies for Fluorobenzamidine Core Synthesis

The construction of the fluorobenzamidine core is a critical step in the synthesis of these compounds. Modern synthetic methods have focused on improving yield, reducing reaction times, and expanding the range of accessible analogs.

Direct Reaction Approaches for Amidine Formation

A powerful and convenient method for synthesizing amidines from nitriles involves the use of lithium bis(trimethylsilyl)amide (LHMDS). nih.gov This single-step process leads to the formation of a silylated amidine intermediate, which upon acidic workup, typically with hydrochloric acid, yields the desired amidine salt. nih.gov This approach is often favored over the traditional Pinner reaction, which can be a lengthy, multi-step process with lower yields. nih.gov The Pinner reaction involves the formation of an imidate ester from the nitrile, followed by treatment with ammonia (B1221849) to form the amidine. nih.gov

A significant advantage of the LHMDS method is its applicability to a wide range of substrates, including those containing amide functionalities. nih.gov For instance, a transient protection strategy using trimethylsilyl (B98337) (TMS) groups can render nitrile intermediates highly soluble in solvents like tetrahydrofuran (B95107) (THF), leading to shorter reaction times and cleaner product formation, often avoiding the need for extensive purification. nih.gov This one-pot procedure has been shown to produce amidines in high yields, reaching up to 88%. nih.gov

| Reagent | Advantage | Yield | Ref. |

| Lithium Bis(trimethylsilyl)amide (LHMDS) | Single-step, convenient, applicable to amide-containing nitriles | Up to 88% | nih.gov |

| Pinner Reaction (Traditional Method) | Established method | Often lower yields, lengthy | nih.gov |

Coupling Reactions in Fluorobenzamidine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are particularly useful for constructing complex aromatic systems, including the precursors to substituted fluorobenzamidines.

The Stille coupling reaction provides a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. libretexts.org This reaction is noted for its broad scope, as a wide variety of aryl, vinyl, and acyl halides can be employed as electrophiles. libretexts.org The organotin reagents are typically stable in air and either commercially available or readily synthesized. libretexts.org The mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. libretexts.org This methodology has been instrumental in the synthesis of complex molecules, including natural products with antitumor properties. libretexts.org

While specific examples detailing the use of Stille coupling for fluoroarylbichalcophene fluorobenzonitrile precursors were not found in the provided search results, the general applicability of the Stille reaction suggests its potential utility in synthesizing such precursors for 3-fluorobenzamidine hydrochloride analogs.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl systems. bohrium.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. bohrium.commdpi.com The advantages of the Suzuki coupling include mild reaction conditions and the use of boronic acids, which are generally stable, less toxic, and environmentally benign. bohrium.com

This strategy is highly effective for synthesizing fluorinated biphenyls and terphenyls, with good chemoselectivity that allows for the coupling of chlorine, bromine, or iodine in the presence of a fluorine atom. bohrium.com The regioselectivity of the reaction is influenced by both steric and electronic factors. bohrium.com The versatility of the Suzuki coupling allows for the synthesis of a diverse library of compounds from readily available starting materials, making it a valuable tool in drug discovery and medicinal chemistry. nih.gov

| Coupling Reaction | Key Reactants | Catalyst | Advantages | Ref. |

| Stille Coupling | Organotin compound, Organic halide/pseudohalide | Palladium complex | Wide scope, air-stable reagents | libretexts.org |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium complex | Mild conditions, stable and less toxic reagents | bohrium.comnih.govmdpi.com |

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all starting materials. frontiersin.org This approach offers significant advantages, including the rapid generation of molecular diversity and complexity, atom economy, and reduced waste and reaction time compared to traditional linear syntheses. frontiersin.orgnih.gov MCRs are considered a cornerstone of green chemistry and are particularly valuable in the discovery of new drug candidates. frontiersin.orgfrontiersin.org

Various named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, have been extensively studied and applied in organic synthesis. frontiersin.org For example, the Ugi four-component reaction (U-4CR) is a powerful tool for creating peptide-like structures and has been used in the synthesis of complex biomolecules. youtube.com Similarly, the Mannich reaction, a three-component reaction, is atom-efficient and its products are valuable building blocks for more complex compounds. frontiersin.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds, which are prevalent in natural products and drug-like molecules. nih.gov While direct applications of MCRs for the synthesis of this compound were not explicitly detailed in the search results, the principles of MCRs offer a promising avenue for the efficient and diverse synthesis of its analogs.

Functionalization and Derivatization of the 3-Fluorobenzamidine Moiety

The 3-fluorobenzamidine moiety is a valuable scaffold in the development of therapeutic agents, particularly enzyme inhibitors and antiviral compounds. chemimpex.com Its functionalization and derivatization are key to modulating its biological activity, physicochemical properties, and target specificity.

Introduction of Heterocyclic and Aromatic Substituents

The introduction of heterocyclic and aromatic substituents to the 3-fluorobenzamidine core is a widely employed strategy to enhance its pharmacological profile. These modifications can influence the molecule's binding affinity to target proteins, improve its pharmacokinetic properties, and introduce new functionalities.

Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals and natural products. nih.gov The synthesis of highly substituted piperidine (B6355638) derivatives, for example, represents a significant area of research. nih.gov These complex structures can be achieved through stepwise dearomative functionalization reactions, offering a pathway to novel analogs with diverse functional handles. nih.gov

The synthesis of pyrazoline, 1,3,4-thiadiazole, thiadiazine, and pyridazine (B1198779) derivatives attached to a steroid core has been explored using functionalized thiohydrazides. researchgate.net This approach allows for selective control over the heterocyclization patterns, leading to a diverse range of steroidal derivatives with potential anticancer activity. researchgate.net

Exploration of Linker Chemistry in Conjugates

Linker chemistry is crucial in the design of drug conjugates, where the 3-fluorobenzamidine moiety might serve as a targeting or payload component. The linker connects the active molecule to a carrier, such as an antibody in an antibody-drug conjugate (ADC), and its stability and cleavage characteristics are paramount for efficacy and safety. unimi.itnih.gov

Ideal linkers are stable in circulation but are selectively cleaved at the target site, releasing the active drug. nih.gov Research has focused on developing both cleavable and non-cleavable linkers. researchgate.net

Cleavable Linkers:

Peptide Linkers: Sequences like Val-Cit (valine-citrulline) are designed to be cleaved by lysosomal proteases such as cathepsin B. unimi.itresearchgate.net Variations, like the Glu-Val-Cit linker, have been developed to improve specificity. unimi.it

Disulfide Linkers: These are designed to be cleaved in the reducing environment of the cell. nih.gov

Bioorthogonal Cleavable Linkers: These systems, such as those utilizing copper-catalyzed cleavage, offer highly specific drug release at the target site. nih.gov

Non-Cleavable Linkers:

These linkers, like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), offer high stability. nih.gov However, modifications are being explored to improve their hydrophilicity and stability. nih.gov

The choice of linker significantly impacts the pharmacokinetic properties and therapeutic index of the conjugate. For instance, a triglycyl peptide linker has demonstrated high stability in mouse plasma. nih.gov

Green Chemistry Principles in Fluorobenzamidine Synthesis

The application of green chemistry principles to the synthesis of 3-fluorobenzamidine and its analogs is essential for developing environmentally sustainable and efficient manufacturing processes. exlibrisgroup.comyoutube.com Key considerations include the use of safer solvents, catalytic methodologies, and maximizing atom economy.

Solvent-Free and Catalytic Methodologies

Solvent-free and catalytic approaches are at the forefront of green synthesis, aiming to reduce waste and energy consumption. researchgate.netrsc.org

Solvent-Free Synthesis: Reactions conducted without a solvent can significantly reduce the environmental impact. researchgate.netrsc.org For example, the Claisen-Schmidt condensation reaction to synthesize chalcones has been successfully performed under solvent-free microwave conditions. rsc.org Similarly, the synthesis of amides from carboxylic acids and urea (B33335) has been achieved using a solvent-free method with boric acid as a catalyst. researchgate.net

Catalytic Methodologies: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents. youtube.com An ionic liquid-supported nano-metal catalyst has been used for the efficient synthesis of benzamidine (B55565) derivatives from benzonitriles. google.com This method offers the advantage of high catalyst activity and recoverability. google.com Catalyst-free methods are also being explored, such as the three-component synthesis of amidinomaleimides, which proceeds through an enamine-azide cycloaddition. nih.gov

A method for preparing fluoro-benzamide compounds involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the fluorination of a halogenated benzonitrile. google.com This process can be carried out in solvents like N,N-dimethylformamide or N,N-dimethylacetamide. google.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a chemical process. primescholars.comskpharmteco.com It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 primescholars.com

A high atom economy indicates that less waste is generated. wordpress.com For example, addition and rearrangement reactions often have a 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies. scranton.edu

In the context of 3-fluorobenzamidine synthesis, designing synthetic routes that maximize atom economy is a primary goal of green chemistry. This involves choosing reactions that minimize the formation of byproducts and utilizing catalytic processes that are more efficient than stoichiometric ones. youtube.com For instance, the traditional synthesis of ibuprofen (B1674241) had an atom economy of only 40%, while a redesigned green synthesis achieved nearly 80%. youtube.com This highlights the potential for significant waste reduction through the application of green chemistry principles.

Medicinal Chemistry and Drug Discovery Initiatives Involving 3 Fluorobenzamidine Hydrochloride

Application as a Key Intermediate in Pharmaceutical Synthesis

This compound is particularly utilized in the creation of potent enzyme inhibitors and antiviral agents. chemimpex.com The benzamidine (B55565) portion of the molecule is a well-established pharmacophore that interacts with specific biological targets, while the fluorinated benzene (B151609) ring allows for modifications that can fine-tune the compound's activity and pharmacokinetic profile. The strategic use of fluorinated building blocks like 3-Fluorobenzamidine hydrochloride is a dominant approach in drug discovery, allowing for the systematic optimization of lead compounds. nih.govnih.govresearchgate.net Its utility is seen in the development of therapeutic strategies targeting diseases such as cancer and viral infections through the inhibition of key enzymes like serine proteases. chemimpex.com

**3.2. Design and Optimization of Novel Therapeutic Agents

The development of new drugs from a starting scaffold like this compound involves sophisticated design and screening processes aimed at identifying and optimizing lead compounds.

Rational drug design leverages the known structural information of a biological target to design molecules that can interact with it in a specific and predictable way. nih.gov The benzamidine scaffold is a known inhibitor of a large family of enzymes called serine proteases, which includes targets like trypsin, thrombin, and plasmin. nih.govwikipedia.orgnih.govsigmaaldrich.com This established interaction provides a strong foundation for structure-based drug design.

Computational methods are employed to model how derivatives of this compound might fit into the active site of a target enzyme. nih.gov The fluorine atom plays a critical role in this optimization process. It can alter the electronic properties of the benzene ring and form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket, thereby influencing the compound's potency and selectivity. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activities. mdpi.com By synthesizing and testing a variety of derivatives, researchers can build models that predict the activity of new, unsynthesized compounds, guiding the design process toward more potent and selective drug candidates. For instance, studies on amidino-substituted benzimidazole (B57391) derivatives, which are structurally related to benzamidine compounds, show how different substituents on the aromatic core can significantly impact inhibitory potency against enzymes like human dipeptidyl peptidase III (DPP III). mdpi.com

Table 1: Inhibitory Activity of Amidino-Substituted Benzimidazole Derivatives against hDPP III This table illustrates how structural modifications on a core scaffold, similar to what would be done with this compound, can influence biological activity. Data is sourced from a study on related compounds. mdpi.com

| Compound ID | Substituent at Position 2 | IC50 (µM) |

| b4 | 2,2′-bithiophene | 4.98 |

| a6 | 4-trifluoromethylphenyl | 9.83 |

| b6 | 4-trifluoromethylphenyl | 8.18 |

| a4 | 2,2′-bithiophene | 8.34 |

| b2 | phenanthrene-9-yl | 11.05 |

| c4 | 2,2′-bithiophene | 13.36 |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds for activity against a specific biological target. nih.govresearchgate.net In this process, large chemical libraries, which can contain hundreds of thousands of diverse molecules, are assayed to identify "hits"—compounds that show initial activity. nih.govtamu.eduslideshare.net

While this compound itself is a building block, derivatives synthesized from it can be included in these extensive screening libraries. sigmaaldrich.com The goal is to cast a wide net to find novel chemical structures that can modulate a target of interest. slideshare.net Automated robotic systems and sensitive detection methods allow for this massive scale of testing. cuanschutz.edu

Once a hit is identified through HTS, it undergoes a series of secondary tests and counter-screens to confirm its activity and rule out false positives, such as compounds that interfere with the assay technology itself. nih.gov Promising and validated hits then serve as the starting point for a "hit-to-lead" process, where medicinal chemists systematically modify the structure to improve its potency, selectivity, and drug-like properties, often using the rational design principles described previously. sigmaaldrich.com

**3.3. Pharmacological Target Identification and Validation

Identifying the specific biological molecules that a compound interacts with is fundamental to understanding its therapeutic potential and mechanism of action.

The benzamidine functional group is a well-documented inhibitor of serine proteases. nih.gov These enzymes play critical roles in numerous physiological processes, and their dysregulation is implicated in many diseases. nih.gov this compound and its derivatives are therefore investigated primarily as inhibitors of this enzyme class. chemimpex.comnih.gov

The positively charged amidinium group of benzamidine mimics the natural substrate of these enzymes, allowing it to bind reversibly but competitively to the enzyme's active site. wikipedia.org This interaction blocks the enzyme from performing its normal function.

Table 2: Serine Protease Targets for Benzamidine Derivatives This table lists key serine proteases that are known to be inhibited by benzamidine and its derivatives, making them important targets for drugs developed from scaffolds like this compound.

| Enzyme | Physiological Role | Therapeutic Relevance of Inhibition |

| Trypsin | Digestion, protein catabolism | Pancreatitis, protein degradation prevention wikipedia.org |

| Thrombin | Blood coagulation (converts fibrinogen to fibrin) | Anticoagulation, prevention of thrombosis nih.gov |

| Plasmin | Fibrinolysis (breaks down blood clots) | Treatment of hyperfibrinolysis-associated bleeding nih.gov |

| Factor Xa | Blood coagulation cascade | Anticoagulation, prevention of thrombosis nih.govnih.gov |

By inhibiting specific enzymes, drugs derived from this compound can modulate entire biological pathways to achieve a therapeutic effect. The inhibition of key proteases in the blood coagulation cascade, such as Thrombin and Factor Xa, is a major strategy for developing antithrombotic agents to prevent and treat blood clots. nih.govnih.govnih.gov

Similarly, the inhibition of plasmin can be used to treat conditions characterized by excessive bleeding due to the rapid breakdown of blood clots (hyperfibrinolysis). nih.gov Beyond blood-related disorders, serine proteases are involved in cancer progression and viral replication. chemimpex.com Therefore, inhibitors designed from the this compound scaffold are explored as potential treatments for these diseases by disrupting the pathways that rely on protease activity. chemimpex.com The ability to modulate these critical pathways makes this class of compounds a subject of ongoing research and development in the pharmaceutical industry.

Mechanistic Studies of Biological Activity of 3 Fluorobenzamidine Hydrochloride Derivatives

Enzyme Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Benzamidine-based compounds are known to interact with a variety of enzymes, often due to the basicity of the amidine group which can form salt bridges with acidic residues like aspartate and glutamate (B1630785) in enzyme active sites. The introduction of a fluorine atom can further modulate these interactions.

Competitive and Non-Competitive Inhibition Kinetics

Enzyme inhibition can occur through several mechanisms, primarily classified as competitive, non-competitive, or uncompetitive. In competitive inhibition , an inhibitor molecule, which often resembles the substrate, binds to the enzyme's active site, thereby preventing the substrate from binding. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org Kinetically, this results in an increase in the apparent Michaelis constant (Kₘ) of the enzyme, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. khanacademy.org

Conversely, non-competitive inhibition occurs when an inhibitor binds to an allosteric site, which is a site distinct from the active site. drugbank.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. drugbank.com In true non-competitive inhibition, the Vₘₐₓ is lowered, but the Kₘ remains the same. nih.gov

While specific kinetic studies on 3-fluorobenzamidine hydrochloride are not extensively detailed in the reviewed literature, the structural motif is common in inhibitors of enzymes such as serine proteases (e.g., thrombin, trypsin) and nitric oxide synthases, where they often act as competitive inhibitors.

Irreversible Binding Mechanisms

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to its permanent inactivation. drugbank.com This type of inhibition is time-dependent and cannot be reversed by removing the excess inhibitor. The fluorine atom in fluorinated compounds can play a role in their reactivity and potential to act as irreversible inhibitors, sometimes functioning as a leaving group in a "suicide substrate" mechanism. nih.gov For instance, gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine), a fluorinated nucleoside analog, acts as a suicide substrate for ribonucleotide reductase after being phosphorylated in vivo. nih.gov

Allosteric Modulation by Fluorobenzamidine Analogs

Allosteric modulators bind to a site on the receptor or enzyme that is different from the primary (orthosteric) binding site, causing a conformational change that alters the affinity or efficacy of the primary ligand. core.ac.uknih.gov Studies on amiloride (B1667095) and its analogs, which share some structural similarities with benzamidines, have demonstrated that they can act as allosteric modulators for G protein-coupled receptors like adenosine (B11128) receptors. youtube.com These compounds were found to increase the dissociation rates of antagonists from A₁ and A₃ receptors. youtube.com Similarly, some imidazoline (B1206853) ligands have been shown to allosterically modulate the activity of semicarbazide-sensitive amine oxidases. core.ac.uk These findings suggest a plausible mechanism whereby fluorobenzamidine analogs could exert their biological effects through allosteric modulation of target proteins, although direct evidence for this specific class of compounds requires further investigation.

Anticancer and Antiproliferative Mechanisms

Several derivatives of benzamides and related fluorinated compounds have demonstrated significant anticancer and antiproliferative activities. Their mechanisms often involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. researchgate.netnih.gov A common strategy for anticancer agents is to disrupt this cycle, leading to a halt in proliferation. researchgate.net

Studies on benzamide (B126) derivatives have shown they can induce cell cycle arrest at various phases. For example, the N-substituted benzamide analog 3-chloroprocainamide (3CPA) was found to induce a distinct G2/M phase cell cycle block in a murine pre-B cell line. nih.gov This arrest was shown to be an event that occurs prior to the induction of apoptosis. nih.gov Similarly, another fluorinated benzothiazole (B30560) derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , caused sensitive MCF-7 breast cancer cells to arrest in the G1 and S phases of the cell cycle. nih.gov This activity was linked to the aryl hydrocarbon receptor (AhR) signaling pathway and subsequent DNA adduct formation. nih.gov Other synthesized benzimidazole (B57391) derivatives have also been reported to suppress cell cycle progression. liberty.edu

Table 1: Effect of Benzamide Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 3-Chloroprocainamide (3CPA) | 70Z/3 (murine pre-B cells) | G2/M phase arrest nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (breast cancer) | G1 and S phase arrest nih.gov |

| 10H-3,6-diazaphenothiazine (PTZ) | A2780 (ovarian cancer) | G2/M phase arrest |

Apoptosis Induction Pathways

Apoptosis is a regulated process of programmed cell death that is crucial for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.

Benzamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. Treatment of cells with 3-chloroprocainamide (3CPA) leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. nih.gov This initiates a cascade that activates effector caspases like caspase-3, leading to the execution of apoptosis. nih.gov

Similarly, a novel aminobenzenesulfonamide derivative, designated 3c , was shown to induce apoptosis in colorectal cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio facilitates cytochrome c release, leading to the activation of caspase-9 and subsequently, effector caspases-3 and -6. The induction of apoptosis by these compounds is often associated with increased production of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. nih.gov

Table 2: Apoptotic Mechanisms of Benzamide and Related Derivatives

| Compound | Cell Line | Key Apoptotic Events |

|---|---|---|

| 3-Chloroprocainamide (3CPA) | 70Z/3 (murine pre-B cells) | Cytochrome c release, Caspase-9 activation nih.gov |

| Aminobenzenesulfonamide derivative (3c) | HT-29, SW620 (colorectal cancer) | Increased Bax, Decreased Bcl-2/Bcl-xL, Cytochrome c release, Caspase-9, -3, -6 activation |

| Fluorinated 1-benzylisatins (3a, 3b, 3d) | HuTu 80 (duodenum carcinoma) | Mitochondrial membrane dissipation, ROS production nih.gov |

| Guanidine derivative (24) | MCF-7, HCT-116 | Decreased mitochondrial membrane potential, Increase in sub-G1 phase cells |

Senescence Induction and Autophagy Modulation

Cellular senescence is a state of irreversible growth arrest that can act as a tumor-suppressing mechanism. biorxiv.org Autophagy is a cellular recycling process where damaged organelles and proteins are degraded and cleared. mdpi.com The relationship between these two processes is complex; autophagy can be required for the establishment of senescence, yet it can also delay or prevent it under different conditions. mdpi.comnih.gov

Studies on benzimidazole derivatives, a class of compounds structurally related to benzamidines, show they can modulate both apoptosis and autophagy. nih.govnih.gov These derivatives have been investigated for their potential to induce lysosomal clustering and enhance autophagy. nih.gov The interplay is intricate; for example, suppression of autophagy can lead to the induction of senescence. biorxiv.org Conversely, autophagy is also recognized as a necessary component for the full establishment of cellular senescence, where it helps manage cellular stress by clearing damaged components. nih.gov While direct evidence for this compound is not available, the activity of related heterocyclic compounds suggests that the modulation of autophagy and senescence pathways is a plausible mechanism of action. nih.gov

Chemo-sensitization and Multi-Drug Resistance Reversal

Multi-drug resistance (MDR) is a major challenge in cancer therapy, allowing cancer cells to survive chemotherapy. One strategy to overcome this is through the use of chemo-sensitizing agents that can reverse MDR.

N-substituted benzamides have been shown to possess both radio- and chemo-sensitizing properties in tumor models. nih.gov Furthermore, the benzamidine (B55565) derivative benzydamine (B159093) has been identified as a potent antibiotic adjuvant that can reverse bacterial resistance to tetracycline (B611298) antibiotics. nih.gov Its mechanism involves disrupting the bacterial membrane potential, which enhances the uptake of the antibiotic. nih.gov This mode of action highlights how benzamidine structures can interfere with cellular defense mechanisms. nih.gov Although this example is from bacteriology, it demonstrates the potential of the chemical scaffold to act as a sensitizing agent.

Antimicrobial and Antibacterial Actions

The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov Derivatives of benzamidine and related benzamides have demonstrated significant potential in this area.

Various fluorinated benzoyl and benzamidine derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov In one study, novel benzamidine derivatives were synthesized and tested against pathogens known to cause periodontitis, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL. mdpi.com Another study focusing on fluorobenzoylthiosemicarbazides, which contain a fluorinated benzoyl group, identified compounds with strong activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 7.82 to 31.25 µg/mL. nih.govnih.gov Similarly, certain N-benzamide derivatives have exhibited excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 and 3.12 μg/mL, respectively, for the most active compound. nanobioletters.com

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamidine and Related Derivatives Against Various Bacteria

| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 7.82 - 31.25 | nih.govnih.gov |

| Novel Benzamidine Analogues | P. gingivalis, S. aureus, S. epidermidis, P. aeruginosa | 31.25 - 125 | mdpi.com |

| N-Benzamide Derivatives | B. subtilis | 6.25 | nanobioletters.com |

| N-Benzamide Derivatives | E. coli | 3.12 | nanobioletters.com |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | 0.25 - 32 | nih.gov |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Compounds that can inhibit biofilm formation or disperse existing biofilms are therefore of great therapeutic interest.

Research has shown that the benzamidine derivative benzydamine can effectively prevent the formation of S. aureus and E. coli biofilms and can also help eradicate established biofilms when used in combination with doxycycline. nih.gov Furthermore, a fluorinated benzimidazole derivative, TFBZ, demonstrated a potent ability to eradicate preformed MRSA biofilms. nih.gov Other studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also confirmed an ability to hinder the formation of biofilms. nih.gov These findings indicate that fluorinated heterocyclic compounds related to this compound have promising anti-biofilm capabilities, a critical feature for combating chronic and recurrent bacterial infections. nih.govnih.govmdpi.com

Mechanisms against Multi-Drug Resistant Strains (e.g., Staphylococcus aureus)

The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. nih.gov Benzamidine derivatives have shown promise in combating these challenging pathogens.

Derivatives of 3-methoxybenzamide, which share a structural similarity with 3-fluorobenzamidine, have been identified as inhibitors of the bacterial cell division protein FtsZ. mdpi.comnih.gov FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis. nih.gov Inhibition of FtsZ disrupts cell division, ultimately leading to bacterial cell death. Difluorobenzamide derivatives, for instance, have been shown to target S. aureus FtsZ, inducing a dose-dependent increase in its GTPase activity, which enhances the rate of FtsZ polymerization and stabilizes the resulting polymers. mdpi.comnih.gov This stabilization of the FtsZ polymer prevents the normal dynamics of the Z-ring, thereby inhibiting cell division.

Furthermore, some of these compounds have demonstrated the ability to reverse resistance to β-lactam antibiotics like oxacillin (B1211168) in highly resistant MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs). mdpi.comnih.govresearchgate.net This suggests a synergistic effect where the benzamidine derivative weakens the bacterium, making it susceptible to conventional antibiotics once again. The proposed mechanism for some fluorobenzoylthiosemicarbazides, another class of related compounds, is the allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in the peptidoglycan synthesis pathway. nih.gov

The antimicrobial activity of various benzamidine derivatives against S. aureus is summarized in the table below.

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

| Difluorobenzamide Derivatives (MST compounds) | MRSA ATCC 43300 & clinical strains | Varies | nih.gov |

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | MRSA clinical isolates | 7.82 - 31.25 | nih.gov |

| Novel Benzamidine Analogues (NBA) | P. gingivalis | 31.25 - 125 | semanticscholar.org |

| C109 (FtsZ inhibitor) | S. aureus ATCC 25923 | 2 - 4 | nih.gov |

| Tripropeptin C | MRSA strains | 0.78 - 1.0 | nih.gov |

Antimutagenic Properties and DNA Interaction

Benzamidine derivatives have been investigated for their ability to interact with DNA and protect against mutagen-induced damage. These properties are critical in the development of agents that can mitigate the effects of environmental mutagens and potentially prevent carcinogenesis.

Studies on benzimidazole derivatives, which are structurally related to benzamidines, have demonstrated antimutagenic activity. These compounds have been shown to reduce the number of revertants in the Salmonella/microsome test induced by promutagens like 2-aminoanthracene. documentsdelivered.com The proposed mechanism involves the inactivation of the genotoxic metabolites of the mutagen. documentsdelivered.com The presence of a dihydroxyphenyl radical in the structure of some of these derivatives is thought to be responsible for this antimutagenic effect. documentsdelivered.com

Bis-benzamidine derivatives have been shown to bind to the minor groove of double-stranded DNA. nih.gov This interaction can prevent the binding of mutagens to DNA, thereby protecting the genetic material from damage. The binding affinity and specificity of these compounds are influenced by their chemical structure, including the nature of any fluorescent labels attached to them. nih.gov

Certain benzamidine derivatives can also influence DNA repair systems. For example, the bisbenzamidine derivative pentamidine (B1679287) has been found to inhibit the MRE11 nuclease, an important enzyme in the homologous recombination repair of DNA double-strand breaks. mdpi.comnih.gov Pentamidine was also shown to reduce the activity of ATM kinase and the accumulation of γ-H2AX and NBS1 at the sites of DNA damage. mdpi.comnih.gov

Furthermore, pentamidine can inhibit the acetylation of histone H2A by repressing the activity of the Tip60 acetyltransferase. mdpi.comnih.gov Histone acetylation is a key epigenetic modification that regulates DNA accessibility for repair proteins. By inhibiting this process, pentamidine can modulate the DNA damage response, which may have implications for sensitizing cancer cells to radiotherapy and chemotherapy. mdpi.comnih.gov

Anti-inflammatory Pathways

Benzamidine and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. These compounds can modulate the production of pro-inflammatory mediators and influence inflammatory cell signaling pathways.

Research has shown that benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov This inhibition is achieved through the suppression of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response. nih.gov For instance, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov

Fluorinated benzamide derivatives have also been synthesized and evaluated for their anti-inflammatory activity. documentsdelivered.com The introduction of fluorine atoms can enhance the biological activity of these compounds. nih.gov Studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown that they can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), and decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com

The table below presents the IC50 values of some fluorinated benzofuran derivatives, highlighting their potent anti-inflammatory effects. mdpi.com

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |

| Fluorinated Benzofuran Derivative 1 | 1.2 | 1.5 | 2.4 | 1.1 |

| Fluorinated Benzofuran Derivative 2 | 9.04 | 19.3 | 5.2 | 20.5 |

Diagnostic Applications in Biochemical Assays

The unique chemical properties of this compound and its derivatives make them valuable tools in various biochemical assays. Their ability to act as specific enzyme inhibitors is particularly noteworthy.

Benzamidine itself is a well-known reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases. semanticscholar.org This inhibitory action makes it a common component in protease inhibitor cocktails used during protein purification to prevent the degradation of the target protein. semanticscholar.org Given its structural similarity, this compound is also expected to be a useful reagent in such applications. chemimpex.com The presence of the fluorine atom can enhance its binding affinity and selectivity for certain proteases. chemimpex.com

The ability of benzamidine derivatives to bind to the minor groove of DNA has also been exploited in the development of fluorescent probes for DNA detection and analysis. nih.gov By labeling bis-benzamidine derivatives with a fluorescent dye, researchers have created fluorogenic binders that exhibit a significant increase in fluorescence upon binding to DNA. nih.gov These probes can be used in various diagnostic assays that require the sensitive detection of nucleic acids.

Furthermore, benzamidine derivatives can be used as ligands in affinity chromatography for the purification of serine proteases. The specific interaction between the benzamidine moiety and the active site of the protease allows for the selective capture and subsequent elution of the target enzyme.

The table below lists some proteases that are known targets for benzamidine and its derivatives.

| Protease Family | Specific Examples | Application | Reference |

| Serine Proteases | Trypsin, Thrombin, Plasmin | Protease Inhibition, Affinity Purification | semanticscholar.org |

| M4 Family Metalloproteases | Protealysin-like proteases | Screening for new antibacterial agents | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly alter its biological profile. nih.govresearchgate.net The position of the fluorine atom on the benzamidine (B55565) ring, as well as the presence of other substituents, plays a pivotal role in modulating the biological activity of these compounds.

The strategic placement of a fluorine atom can lead to enhanced biological activity for several reasons. Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets. nih.gov For instance, the replacement of a carbon-hydrogen bond with a carbon-fluorine bond is a strategy used to enhance metabolic stability and improve the membrane permeability of a compound. nih.gov In some cases, fluorine incorporation has been shown to improve binding to DNA gyrase and increase cell penetration. nih.gov

Studies on various bioactive molecules have demonstrated the profound impact of fluorine substitution. For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, a rational fluorine scan was utilized to enhance the potency of the compounds. nih.gov Similarly, in the development of antibacterial agents, the selective introduction of a fluorine atom or a trifluoromethyl group into a key position of a therapeutic molecule has been shown to significantly improve its pharmacokinetic and physicochemical properties. nih.gov

The following table illustrates the effect of fluorine and other substitutions on the antibacterial activity of a series of fluorobenzoylthiosemicarbazides, which share structural similarities with fluorobenzamidine derivatives.

| Compound | Substitution Pattern | Minimal Inhibitory Concentration (MIC) in μg/mL against S. aureus |

|---|---|---|

| 15a | ortho-fluoro, trifluoromethyl | 7.82 - 15.62 |

| 15b | meta-fluoro, trifluoromethyl | 7.82 - 15.62 |

| 16b | meta-fluoro, trifluoromethyl | 7.82 - 31.25 |

This table demonstrates that the presence of a trifluoromethyl group in conjunction with a fluorine atom on the benzoyl ring results in significant antibacterial activity. nih.gov

Influence of Amidine Moiety Modifications on Target Binding

Amidine derivatives that are concave in shape and possess aromatic rings are known to have the potential to bind to the minor groove of DNA. nih.gov The cationic nature of the amidine group is crucial for this interaction. However, this positive charge can also hinder oral bioavailability. To overcome this, a common strategy is to mask the amidine group, creating a prodrug. nih.gov For instance, amidoximes can be used as prodrugs, which are then reduced in vivo to the active amidine form. scielo.br

In the context of enzyme inhibition, the amidine moiety is often a critical pharmacophore. For example, in the development of thrombin inhibitors, derivatives of 3-amidinophenylalanine have been synthesized where the amidino group was extensively modified to optimize potency and pharmacokinetic properties. nih.gov

Role of Aromatic and Heteroaromatic Ring Systems in Activity Modulation

The nature of the aromatic or heteroaromatic ring system in fluorobenzamidine analogs is a significant determinant of their biological activity. The replacement of a simple phenyl ring with other aromatic or heteroaromatic systems can influence factors such as metabolic stability, solubility, and bioavailability. nih.gov

For instance, the incorporation of five-membered heteroaromatic rings is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. nih.gov In the case of benzimidazole (B57391) derivatives, substitutions at various positions of the benzimidazole nucleus have been shown to greatly influence their anti-inflammatory activity. mdpi.com

Furthermore, the introduction of pyridine-linked heterocycles into amide compounds has been found to result in enhanced insecticidal or fungicidal activities. mdpi.com Conversely, replacing an aromatic ring with a non-aromatic six- or eight-membered ring in analogs of β-phenylethanolamine led to compounds with indirect adrenergic activity, suggesting that a π-complex formation with the target's uptake site is not a critical interaction for this class of compounds. nih.gov

The following table presents data on the fungicidal activity of benzamide (B126) derivatives containing a pyridine-linked 1,2,4-oxadiazole, highlighting the importance of the heterocyclic system.

| Compound | Inhibitory Activity against Botrytis cinereal (%) |

|---|---|

| 7h | 90.5 |

| Fluxapyroxad (standard) | 63.6 |

This table shows that compound 7h, containing a pyridine-linked oxadiazole, exhibits superior fungicidal activity compared to the standard, fluxapyroxad. mdpi.com

Stereochemical Considerations in Fluorobenzamidine Analogs

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, influencing target binding, metabolism, and distribution. nih.gov For fluorobenzamidine analogs that possess chiral centers, the specific stereoisomer can exhibit significantly different potency and pharmacokinetic properties.

It has been demonstrated that for certain classes of compounds, stereochemistry is a key driver of their biological effects. nih.govresearchgate.netunimi.it For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.govresearchgate.net While stereochemistry sometimes affects target binding directly, in other instances, it can lead to significant differences in biological activity due to stereoselective uptake mechanisms. nih.govresearchgate.net

Molecular modeling studies have shed light on the structural and stereochemical requirements for efficient interaction with biological targets, leading to irreversible binding and enzyme inactivation. nih.govresearchgate.netunimi.it

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods used to predict the biological activity of molecules based on their structural features. nih.gov These models are invaluable in the rational design of new therapeutic agents by identifying the key physicochemical and structural properties that influence activity.

In a typical 3D-QSAR study, a series of compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. nih.gov The resulting models can be visualized as contour maps, indicating regions where the addition of steric bulk or specific electronic properties would likely increase or decrease activity. atlantis-press.com

For example, a 3D-QSAR model might reveal that adding a steric substituent at a particular position on the aromatic ring and an electronic substituent at another position could enhance biological activity. atlantis-press.com These models are validated using various statistical metrics such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimate (SEE). nih.gov A robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

The following table provides an example of the statistical parameters used to validate a 3D-QSAR model.

| Model | q² | r² | SEE | F-value |

|---|---|---|---|---|

| COMSIA | 0.569 | 0.915 | 0.109 | 52.714 |

This table shows the statistical validation of a COMSIA (Comparative Molecular Similarity Indices Analysis) model, where a high q² and r² indicate good predictive ability. nih.gov

Molecular Interaction Profiling of 3 Fluorobenzamidine Hydrochloride

Protein-Ligand Binding Dynamics

The interaction of 3-Fluorobenzamidine hydrochloride with proteins is anticipated to be governed by a combination of electrostatic, hydrogen bonding, and other non-covalent forces, characteristic of small molecule inhibitors that target enzyme active sites.

Halogen Bonding and Other Non-Covalent Interactions

The fluorine atom at the 3-position of the benzene (B151609) ring can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic partner, such as a backbone carbonyl or the side chain of a serine or threonine residue. nih.gov Although typically weaker than hydrogen bonds, halogen bonds are directional and can contribute significantly to binding affinity and selectivity. nih.gov Furthermore, the fluorophenyl ring can engage in cation-π interactions with positively charged residues like lysine (B10760008) and arginine, where the electron-rich π-system of the aromatic ring interacts favorably with the positive charge of the amino acid side chain.

Nucleic Acid Interactions

The positively charged amidinium group is a key pharmacophore for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. nih.gov This electrostatic attraction is a primary driving force for the binding of benzamidine (B55565) derivatives to nucleic acids. The planar aromatic ring can further stabilize this interaction through intercalation between base pairs or by binding within the grooves of the nucleic acid structure. Studies on guanidinium-containing ligands have shown that the number of potential hydrogen bond donors directly correlates with the stability of the RNA-ligand complex. nih.gov

Solute-Solvent and Solute-Solute Interaction Analysis in Biological Media

In aqueous biological media, this compound will exist as a solvated species. The interactions between the solute (the compound) and the solvent (water) are critical for its solubility and bioavailability. mdpi.com The charged amidinium group will be well-solvated by water molecules through strong ion-dipole interactions. chegg.com The fluorophenyl group, being more hydrophobic, will have a less favorable interaction with water, influencing how the molecule partitions between aqueous and non-polar environments. researchgate.net

Solute-solute interactions, or the tendency of the molecules to self-associate, will depend on the concentration and the specific conditions of the biological medium. At higher concentrations, aggregation could be driven by hydrophobic interactions between the fluorophenyl rings.

Computational Chemistry and in Silico Approaches

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-Fluorobenzamidine hydrochloride, to the active site of a target protein. This information is crucial for understanding the potential mechanism of action and for identifying potential biological targets.

Virtual screening, a related technique, involves the rapid computational screening of large libraries of small molecules against a target protein structure. This allows for the identification of potential "hit" compounds that are predicted to bind to the target with high affinity. While specific virtual screening campaigns that have identified this compound are not detailed in the public domain, it is a compound that could be included in such libraries for screening against various therapeutic targets, such as enzymes or receptors implicated in disease. For instance, in the search for inhibitors of enzymes like trypanothione (B104310) reductase, a key target in Trypanosoma cruzi, virtual screening of compound libraries is a common starting point.

The process of molecular docking involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, typically from a crystallographic or NMR experiment. Hydrogen atoms are added, and charges are assigned to each atom.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor. This involves translating and rotating the ligand and evaluating the energy of each pose.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for elucidating the intrinsic properties of a molecule like this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide a wealth of information about the electronic properties and reactivity of this compound.

Key parameters that can be calculated using DFT include:

Optimized Molecular Geometry: DFT can accurately predict the three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with other molecules, including its biological target. For example, the nitrogen and oxygen atoms in a molecule are often identified as nucleophilic sites.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Global and Local Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis spectra) for Structural Elucidation

Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its structural characterization and for confirming its identity.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectra: Infrared (IR) spectroscopy measures the vibrational frequencies of the chemical bonds within a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in the IR spectrum. This can help in the assignment of the experimentally observed vibrational modes to specific functional groups within the molecule.

UV/Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the absorption of ultraviolet-visible (UV-Vis) light. This allows for the prediction of the UV-Vis absorption spectrum, which can provide information about the conjugated systems within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of each atom in a molecular system by solving Newton's equations of motion. This provides a detailed picture of the conformational changes and interactions of the molecule.

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: MD simulations can reveal the different conformations that the molecule can adopt in solution or when bound to a target. This is particularly important for flexible molecules, as it can help to identify the biologically active conformation.

Analyze Binding Stability: When a ligand is docked into a protein's active site, an MD simulation can be used to assess the stability of the predicted binding pose. By simulating the complex over a period of time (typically nanoseconds to microseconds), one can observe whether the ligand remains stably bound or if it dissociates from the active site.

Investigate Binding Kinetics: Advanced MD simulation techniques can be used to study the kinetics of ligand binding and unbinding, providing estimates of the association (k_on) and dissociation (k_off) rate constants. The residence time of a drug on its target, which is related to the dissociation rate, is increasingly recognized as a key parameter for drug efficacy.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design approaches can be used. These methods rely on the principle that molecules with similar biological activity often share common structural features.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A pharmacophore model can be generated by aligning a set of known active molecules and identifying the common features. This model can then be used to screen large compound databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. For a molecule like this compound, a pharmacophore model could be developed based on a series of related active benzamidine (B55565) derivatives.

Ligand-Based Drug Design: This broader approach encompasses various methods that use information from known active ligands to design new ones. This can include building quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of a series of molecules with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Preclinical Research and in Vivo Efficacy Studies

In Vivo Antitumor Efficacy in Animal Models (e.g., Colorectal Cancer)

Preclinical studies have investigated the in vivo antitumor effects of a novel Bithiophene-Fluorobenzamidine (BFB) compound, a derivative of 3-Fluorobenzamidine, in rat models of colorectal cancer induced by 1,2-dimethylhydrazine (B38074) (DMH). nih.govnih.gov In these studies, the administration of BFB demonstrated a significant reduction in tumor incidence, multiplicity, and size. nih.gov Furthermore, the compound was observed to improve the body weight of the treated rats, which had been negatively impacted by the carcinogen. nih.gov Pathological examination of the colon tissues revealed that BFB significantly ameliorated the histological changes caused by DMH. nih.gov These findings suggest a promising antitumor activity of this fluorobenzamidine derivative in a preclinical model of colorectal cancer.

The in vivo antitumor efficacy of BFB was compared to cisplatin, a standard chemotherapeutic agent. The results indicated that BFB exhibited a notable antitumor effect against DMH-induced colorectal cancer in rats. nih.gov The study utilized male Wistar rats, a common model for chemically induced colorectal cancer. nih.govnih.gov The carcinogenic agent, DMH, is known to be metabolized in the liver to form reactive intermediates that can induce DNA damage and initiate tumor development. nih.gov

| Parameter | Effect of BFB Treatment |

|---|---|

| Tumor Incidence | Decreased |

| Tumor Multiplicity | Decreased |

| Tumor Size | Decreased |

| Body Weight | Improved |

| Colon Pathology | Ameliorated |

Pharmacodynamics and Pharmacokinetics (PK) in Model Organisms

The study of pharmacokinetics (PK) and pharmacodynamics (PD) is crucial in understanding the therapeutic potential of a drug candidate. PK/PD models are widely utilized to establish rational dosage regimens for various therapeutic agents. nih.gov These models help in assessing the relationship between drug concentration and its pharmacological effect, thereby optimizing efficacy and minimizing toxicity.

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its pharmacokinetic profile. mdpi.com In silico tools and in vitro models are often employed in early drug development to predict the ADME characteristics of new chemical entities. mdpi.comrsc.org For instance, the metabolism of guanidine-containing compounds, a class to which 3-fluorobenzamidine belongs, has been investigated using rat liver microsomes. mdpi.com Such studies help in identifying potential metabolic pathways and the enzymes involved, primarily cytochrome P450 (CYP450) enzymes. mdpi.com The identification of metabolic sites on a parent compound is essential for guiding the development of molecules with improved pharmacokinetic profiles. mdpi.com

The metabolism of a related compound, vandetanib, which also contains a substituted amine structure, has been studied in vivo in Sprague Dawley rats. nih.gov These studies identified various phase I and phase II metabolites, providing insights into the biotransformation pathways. nih.gov Phase I reactions included N-oxide formation, N-demethylation, and hydroxylation, while phase II involved glucuronic acid conjugation. nih.gov

In vivo drug metabolism studies are essential to understand how a compound is processed within a living organism. These studies typically involve administering the drug to animal models, such as rats, and analyzing biological samples (e.g., urine, feces, plasma) to identify and quantify the parent drug and its metabolites. nih.gov For example, in the case of vandetanib, in vivo metabolism was assessed after a single oral dose to Sprague Dawley rats. nih.gov This allowed for the identification of both phase I and phase II metabolites in urine. nih.gov Such profiling is critical for understanding the drug's clearance mechanisms and potential for drug-drug interactions.

Safety Pharmacology and Toxicology Assessments

Safety pharmacology and toxicology studies are integral to the preclinical evaluation of any new drug candidate. These assessments aim to identify potential adverse effects on major physiological systems and to determine the toxicity profile of the compound.

The potential for a drug to cause liver (hepatotoxicity) or kidney (nephrotoxicity) damage is a major safety concern. nih.govnih.gov In the preclinical study of the Bithiophene-Fluorobenzamidine (BFB) compound, its effects on liver and kidney function were assessed in rats with DMH-induced colorectal cancer. nih.gov The results indicated that BFB treatment ameliorated the deterioration of kidney and liver functions caused by the carcinogen, suggesting a lack of hepato- or nephrotoxicity at the tested dose. nih.gov Drug-induced liver injury (DILI) can present as hepatocellular, cholestatic, or a mixed pattern of injury. nih.gov Similarly, drug-induced nephrotoxicity can manifest through various mechanisms, leading to conditions like acute tubular necrosis or interstitial nephritis. nih.gov

| Organ System | Observation |

|---|---|

| Liver (Hepatic) | Ameliorated DMH-induced deterioration of function; no evidence of hepatotoxicity. |

| Kidney (Renal) | Ameliorated DMH-induced deterioration of function; no evidence of nephrotoxicity. |

Mutagenicity and genotoxicity assays are conducted to assess the potential of a compound to cause genetic damage, which can be a precursor to carcinogenicity. researchgate.netnih.gov The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method for screening potential mutagens. nih.govnih.gov It utilizes specific strains of Salmonella typhimurium that are engineered to be sensitive to mutagens. nih.govnih.gov While no specific Ames test data for 3-Fluorobenzamidine hydrochloride was found in the provided search results, the genotoxicity of related aromatic amines and benzidine (B372746) analogs has been studied. researchgate.net For many pharmaceuticals, genotoxicity data is a critical component of the safety profile. nih.gov The evaluation often includes a battery of tests, such as in vitro chromosome aberration assays and in vivo micronucleus tests, to provide a comprehensive assessment of genotoxic potential. nih.gov

Immunomodulatory Effects

Currently, there is no publicly available scientific literature or data detailing the immunomodulatory effects of this compound. Studies investigating its impact on immune cells, such as T-cells, B-cells, or macrophages, have not been published. Furthermore, there is no information regarding its potential to modulate cytokine production, such as interleukins or interferons, or its influence on immune signaling pathways.

Translation from Preclinical Models to Clinical Relevance

The successful translation of preclinical findings to clinical applications is a critical step in drug development. However, in the case of this compound, there are no published preclinical studies to form the basis for such a translation. The challenges and considerations for advancing a compound from laboratory models to human trials, including assessing efficacy and safety in relevant animal models, have not been documented for this specific molecule. Consequently, its clinical relevance remains undetermined.

Future Directions and Emerging Research Avenues

Development of Prodrug Strategies for Improved Pharmacological Profiles

Prodrug design is a well-established strategy to overcome suboptimal physicochemical and pharmacokinetic properties of drug candidates. nih.govrsc.org A prodrug is an inactive or poorly active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. actamedicamarisiensis.roslideshare.net This approach can be strategically employed to improve properties such as water solubility, membrane permeability, stability, and to minimize toxicity. slideshare.netnih.gov

For 3-Fluorobenzamidine hydrochloride, which may face challenges such as poor solubility or limited bioavailability, a prodrug approach offers a versatile solution. actamedicamarisiensis.ro Researchers could explore the synthesis of various prodrugs by modifying the benzamidine (B55565) functional group. For instance, creating ester or amide prodrugs could enhance lipophilicity and improve passage across biological membranes. nih.gov Conversely, attaching hydrophilic moieties like phosphates or amino acids could significantly increase aqueous solubility for parenteral formulations. nih.gov

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Type | Carrier Moiety | Goal of Modification | Potential Advantage |

|---|---|---|---|

| Ester Prodrug | Carboxylic Acids | Increase Lipophilicity | Enhanced membrane permeability and oral absorption. |

| Amide Prodrug | Amino Acids | Increase Solubility / Target Specific Enzymes | Improved water solubility and potential for targeted release by specific peptidases. nih.gov |

| Phosphate (B84403) Prodrug | Phosphate Group | Increase Aqueous Solubility | Suitable for high-concentration intravenous formulations. nih.gov |

The successful implementation of a prodrug strategy requires careful consideration of the promoiety, the linker chemistry, and the site of drug release to ensure that the active 3-Fluorobenzamidine is released at the intended site of action. rsc.org

Combination Therapies with Existing Agents